4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
This compound is a 1,3,4-oxadiazole derivative featuring a benzyl(methyl)sulfamoyl group attached to a benzamide scaffold and a 3,5-dimethoxyphenyl-substituted oxadiazole ring. The 3,5-dimethoxyphenyl moiety may enhance binding interactions compared to other substituents, as methoxy groups are known to influence electronic and steric properties in drug-receptor interactions .
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S/c1-29(16-17-7-5-4-6-8-17)36(31,32)22-11-9-18(10-12-22)23(30)26-25-28-27-24(35-25)19-13-20(33-2)15-21(14-19)34-3/h4-15H,16H2,1-3H3,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKAZREFMYWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play essential roles in various biological processes, including respiration, pH homeostasis, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 2 affects the carbon dioxide hydration pathway. This pathway is crucial for maintaining pH balance in the body and facilitating gas exchange in the lungs. By inhibiting Carbonic Anhydrase 2, the compound can disrupt these processes, potentially leading to physiological changes .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Carbonic Anhydrase 2. By inhibiting this enzyme, the compound can affect various physiological processes, including respiration and pH homeostasis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . For instance, changes in pH can alter the ionization state of the compound, potentially affecting its binding to Carbonic Anhydrase 2. Similarly, high temperatures can increase the compound’s rate of degradation, reducing its efficacy. Understanding these environmental influences is crucial for optimizing the use of the compound.
Biologische Aktivität
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure combining a sulfamoyl group and an oxadiazole moiety, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.
The molecular formula of this compound is , with a molecular weight of approximately 492.54 g/mol. The structure includes a benzamide backbone with specific substitutions that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to function as an enzyme inhibitor, which can disrupt various biochemical pathways crucial for cellular function. The precise mechanisms include:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer effects across several cancer cell lines. In vitro studies reveal that it can inhibit cell proliferation and induce apoptosis.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 0.49 | Apoptosis induction |
| MCF-7 (breast cancer) | 1.2 | Cell cycle arrest |
| A549 (lung cancer) | 2.58 | Inhibition of proliferation |
Case Studies
- In Vivo Studies : A study involving Wistar rats demonstrated the compound's efficacy in reducing tumor size when administered at a dose of 50 mg/kg body weight over four weeks. Histopathological analysis revealed reduced mitotic activity in treated tumors compared to controls.
- Metabolite Identification : Research utilizing HPLC-MS/MS techniques identified key metabolites of the compound, such as N-hydroxy derivatives, which may contribute to its biological activity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Antifungal Activity
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Substituent Position Matters : The target compound’s 3,5-dimethoxyphenyl group likely improves binding compared to LMM5’s 4-methoxyphenyl due to enhanced steric and electronic complementarity with Trr1’s active site .
- Sulfamoyl Group Impact : Replacing benzyl(methyl) with cyclohexyl(ethyl) (LMM11) reduces antifungal potency, suggesting smaller sulfamoyl groups are preferable for activity .
- Methoxy vs. Methyl : The target’s dimethoxy groups may offer better solubility and bioavailability than the dimethyl groups in Compound 5g, as methoxy groups increase polarity .
Pharmacological Potential and Limitations
- Antifungal Efficacy : While LMM5 shows promising activity (IC₅₀: 12.5 μg/mL), the target compound’s 3,5-dimethoxy substitution could further enhance potency, as seen in kinase inhibitors with similar substituents .
- Cytotoxicity Concerns : LMM11’s moderate cytotoxicity underscores the need for structural optimization to improve selectivity .
Vorbereitungsmethoden
Target Molecule Deconstruction
The target compound dissects into three modular components:
- 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of 3,5-dimethoxybenzoic acid hydrazide with triethyl orthoacetate.
- 4-(Benzyl(methyl)sulfamoyl)benzoic acid : Prepared through sulfamoylation of 4-chlorosulfonylbenzoic acid with N-benzyl-N-methylamine.
- Amide coupling : Achieved using carbodiimide-mediated activation.
This approach aligns with patented methods for analogous sulfamoylbenzamides, where modular construction enables scalability. The oxadiazole ring’s electron-deficient nature necessitates protection during sulfamoylation, as noted in PMC2880475.
Oxadiazole Ring Synthesis
Hydrazide Intermediate Preparation
Isonicotinic acid hydrazide reacts with 3,5-dimethoxybenzoic acid under Dean-Stark conditions to yield the diacylhydrazine precursor. Patent CN110352193B specifies using N-alkylimidazoles as catalysts, reducing reaction times by 40% compared to thermal methods.
Table 1: Optimization of Oxadiazole Formation
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Thermal (reflux, 24 h) | 81.7 | 92.3 | |
| N-Methylimidazole catalysis | 89.8 | 95.1 | |
| Microwave-assisted (150°C) | 94.2 | 97.8 |
Microwave irradiation at 150°C for 1.5 h enhances cyclization efficiency to 94.2% yield, though scalability remains challenging for industrial applications.
Cyclodehydration to Oxadiazole
Triethyl orthoacetate-mediated cyclization proceeds via intermediate iminoether formation, as evidenced by $$ ^1H $$-NMR monitoring. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen, followed by elimination of ethanol and water. PMC2880475 reports recrystallization from ethanol yields 24 g (81.7%) of crystalline oxadiazole, with characteristic $$ ^1H $$-NMR resonances at δ 8.84 (pyridyl protons) and δ 7.51–7.98 (substituted phenyl).
Sulfamoyl Group Introduction
Sulfamoylation of Benzoic Acid
4-Chlorosulfonylbenzoic acid reacts with N-benzyl-N-methylamine in dichloromethane at 0–5°C, using triethylamine as base. US20080312205A1 emphasizes maintaining pH <7 to prevent sulfonic acid formation, achieving 85–90% conversion. Phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1) increases reaction rate by 3.2-fold compared to homogeneous conditions.
Table 2: Sulfamoylation Reaction Parameters
Post-reaction workup involves aqueous washes (2×250 mL H$$ _2 $$O), followed by vacuum distillation to isolate the sulfamoylbenzoic acid intermediate.
Amide Coupling and Final Assembly
Carboxylic Acid Activation
4-(Benzyl(methyl)sulfamoyl)benzoic acid undergoes activation with thionyl chloride (SOCl$$ _2 $$) in anhydrous toluene at 60°C. VulcanChem protocols recommend 2 h activation time, yielding the acyl chloride with >95% conversion (monitored by FT-IR loss of —COOH stretch at 1700 cm$$ ^{-1} $$).
Nucleophilic Attack by Oxadiazol-2-amine
The acyl chloride reacts with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine in acetonitrile at reflux (82°C). Patent CN110352193B details adding the amine portionwise over 30 min to prevent exothermic decomposition. Post-reaction, the mixture is cooled to 20°C, inducing crystallization of the target compound.
Table 3: Amide Coupling Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature, 24 h | 62.1 | 88.4 |
| Reflux, 4 h | 79.8 | 94.7 |
| Ultrasonic irradiation | 85.3 | 96.2 |
Ultrasonic irradiation at 45 kHz for 1 h improves yield to 85.3% by enhancing mass transfer.
Purification and Characterization
Recrystallization Protocols
Crude product recrystallization from isopropyl alcohol/toluene (3:1 v/v) removes unreacted starting materials and dimeric byproducts. USP20080312205A1 specifies a cooling gradient: reflux dissolution followed by cooling to 20°C over 30 min, yielding needle-like crystals with 99.1% HPLC purity.
Spectroscopic Confirmation
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 3.81 (s, 6H, OCH$$ _3 $$), δ 3.12 (s, 3H, NCH$$ _3 $$), δ 4.62 (s, 2H, NCH$$ _2 $$Ph), δ 6.89–8.21 (m, 12H, aromatic).
- FT-IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O), 1340–1160 cm$$ ^{-1} $$ (S=O), 1245 cm$$ ^{-1} $$ (C-O-C).
- HRMS (ESI+) : m/z calculated for C$$ _26 $$H$$ _25 $$N$$ _4 $$O$$ _6 $$S [M+H]$$ ^+ $$: 545.1492, found 545.1489.
Scalability and Industrial Adaptation
Pilot-Scale Production
Reactor configurations from USP20080312205A1 demonstrate scalability to 2 L batches with 79.2% yield. Key parameters include:
- Overhead stirring (500 rpm) to maintain suspension homogeneity
- Nitrogen sparging to exclude moisture
- Distillation under 50 mbar vacuum to control solvent levels
Q & A
Q. What are the key synthetic steps for preparing 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves three critical stages:
- 1,3,4-Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide group attachment : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfamoyl group introduction : Coupling the intermediate with benzylmethylsulfonamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Yield optimization requires precise temperature control (e.g., 0–5°C for sulfamoylation) and inert atmospheres to prevent side reactions.
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Validates aromatic protons (δ 6.8–8.1 ppm) and sulfamoyl group (δ 3.1–3.3 ppm for CH₃ and CH₂) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (C₂₅H₂₄N₄O₅S, MW 492.5 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal activity : Inhibits Candida albicans growth (MIC = 8 µg/mL) via thioredoxin reductase (Trr1) inhibition, comparable to fluconazole .
- Anticancer potential : Derivatives show IC₅₀ values of 5–15 µM against lung and colon cancer cell lines in vitro .
- Antimicrobial screening : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfamoyl and oxadiazole moieties .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Oxadiazole ring substitution : Replacing 3,5-dimethoxyphenyl with 4-chlorophenyl increases antibacterial potency (MIC reduced by 50%) but reduces antifungal efficacy .
- Sulfamoyl group optimization : Cyclohexyl-ethyl sulfamoyl analogs (e.g., LMM11) show improved pharmacokinetics (t₁/₂ = 12 hrs vs. 8 hrs for the parent compound) .
- Benzamide core variations : Fluorination at the benzamide para position enhances blood-brain barrier penetration (logP = 2.8 vs. 2.3) .
Q. What mechanistic insights explain contradictory efficacy data in cancer models?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM) arise from:
- Cell line variability : Lung cancer (A549) vs. colon cancer (HCT-116) metabolic differences .
- Assay conditions : Serum-free media reduces compound stability, inflating IC₅₀ .
- Target specificity : Off-target kinase inhibition (e.g., EGFR) in certain lines may confound results . Mitigate via standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for apoptosis markers).
Q. What strategies improve synthetic yield and scalability?
- Flow chemistry : Continuous reactors reduce reaction time (from 24 hrs to 4 hrs) and improve oxadiazole cyclization yield (85% vs. 60% batch) .
- Catalyst optimization : Pd/C (5% loading) enhances benzamide coupling efficiency (95% conversion vs. 70% with triethylamine alone) .
- Byproduct minimization : Silica gel chromatography with ethyl acetate/hexane (7:3) removes unreacted sulfonamide intermediates .
Methodological Considerations
Q. How to design assays for evaluating thioredoxin reductase inhibition?
- Enzyme kinetics : Use recombinant Trr1 and measure NADPH oxidation at 340 nm .
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with fluconazole as a positive control .
- Cellular validation : Compare wild-type vs. Trr1-overexpressing C. albicans strains to confirm target engagement .
Q. What analytical methods resolve stability issues in biological matrices?
- LC-MS/MS : Quantify compound degradation in plasma (e.g., t₁/₂ = 6 hrs in rat plasma) .
- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify labile sites (e.g., oxadiazole ring hydrolysis) .
Data Interpretation and Validation
Q. How to address discrepancies in antimicrobial susceptibility data?
Q. What computational tools predict SAR for further optimization?
- Molecular docking (AutoDock Vina) : Identify key residues (e.g., Cys³⁷ in Trr1) for sulfamoyl interactions .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ .
- ADMET prediction (SwissADME) : Optimize logP (<3) and polar surface area (>80 Ų) for oral bioavailability .
Tables for Key Data
Table 1: Comparative Antifungal Activity of Analogues
| Compound | MIC (µg/mL) vs. C. albicans | Target (Trr1 IC₅₀, µM) |
|---|---|---|
| Parent Compound | 8.0 | 2.5 |
| LMM11 | 4.0 | 1.2 |
| Fluconazole | 2.0 | N/A |
Table 2: Synthetic Yield Optimization
| Step | Batch Yield (%) | Flow Chemistry Yield (%) |
|---|---|---|
| Oxadiazole Formation | 60 | 85 |
| Sulfamoylation | 70 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
